1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione
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Overview
Description
1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione is a complex organic compound with a unique structure that includes a thiazepane ring, a piperazine ring, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione typically involves multiple steps, including the formation of the thiazepane ring, the introduction of the piperazine ring, and the incorporation of the carbonyl group. Common reagents used in these reactions include ethylamine, o-tolyl isothiocyanate, and piperazine-2,3-dione. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione can be compared with other similar compounds, such as:
1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione: This compound has a similar structure but includes an oxadiazole ring instead of a thiazepane ring.
1-Ethyl-4-(3-(o-tolyl)-1,2,4-triazole-5-yl)piperazine-2,3-dione:
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-3-20-10-11-22(18(24)17(20)23)19(25)21-9-8-16(26-13-12-21)15-7-5-4-6-14(15)2/h4-7,16H,3,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEUDUIDTUIITM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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